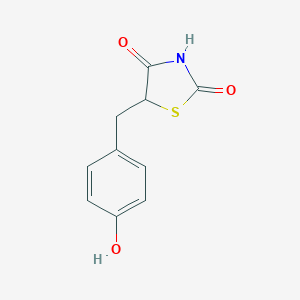

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

概要

準備方法

合成経路と反応条件

グリタゾンの合成は、通常、チアゾリジンジオン環構造の形成を伴います。一般的な方法の1つは、置換ベンジルクロリドとチオ尿素を反応させて、置換チオ尿素中間体を形成することです。 この中間体は、次に塩基性条件下でクロロ酢酸と環化されて、チアゾリジンジオン環が生成されます .

工業的製造方法

グリタゾンの工業的製造は、多くの場合、同様の合成経路を大規模に採用しています。このプロセスには、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術も、効率とスケーラビリティを向上させるために使用される場合があります .

化学反応の分析

Reduction of the Methylene Unsaturated Bond

The intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione undergoes reduction to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione . Industrial methods prioritize catalytic systems over high-pressure hydrogenation:

The NaBH₄-based system avoids flammable organic solvents, using water for easier post-reaction isolation via pH adjustment .

Catalytic and Solvent Systems

Alternative green synthesis approaches utilize deep eutectic solvents (DESs) as dual solvent-catalysts:

| DES Composition | Reaction Efficiency | Environmental Impact | Source |

|---|---|---|---|

| Choline chloride-urea | 85–92% yield for TZD derivatives | Low toxicity, recyclable |

DESs enhance reaction rates and reduce waste compared to traditional organic solvents .

Stability and Degradation

The compound’s stability is influenced by storage conditions:

| Factor | Effect | Optimal Conditions | Source |

|---|---|---|---|

| Moisture | Hydrolysis of thiazolidinedione ring | Store in sealed, dry containers | |

| Temperature | Degradation above 150°C | Room temperature (20–25°C) |

Key Research Findings

- Industrial Scalability : The NaBH₄/Co²⁺ system enables cost-effective large-scale production without high-pressure hydrogenation .

- Pharmacological Relevance : Alkylation at the phenolic group is essential for converting the intermediate into bioactive molecules like pioglitazone .

- Green Chemistry : DESs offer sustainable alternatives to conventional solvents, aligning with eco-friendly synthesis trends .

科学的研究の応用

Medicinal Chemistry and Diabetes Treatment

Thiazolidinedione Derivatives

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione serves as a crucial intermediate in the synthesis of TZD-based drugs, such as pioglitazone. TZDs are primarily used to manage type 2 diabetes by enhancing insulin sensitivity in muscle and adipose tissues while decreasing hepatic glucose production. This mechanism is particularly beneficial for patients with insulin resistance who struggle to control blood sugar levels through diet and exercise alone .

Synthesis Pathway

The synthesis of this compound involves the condensation of p-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by reduction processes that yield the target compound. This method not only facilitates the production of TZD derivatives but also allows for potential scalability in industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including those derived from this compound. Research indicates that these compounds can suppress the growth of various cancer cell lines, including breast, colon, and prostate cancers. For instance, derivatives have shown IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells .

Mechanism of Action

The anticancer effects are attributed to multiple mechanisms, including apoptosis induction and inhibition of cell proliferation pathways. The structural modifications on the thiazolidinedione core significantly influence their biological activity, making it a promising scaffold for novel anticancer agents .

Anti-inflammatory Activity

In addition to its antidiabetic and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that certain derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, which are indicative of anti-inflammatory activity .

Case Study Insights

In vivo studies using alloxan-induced diabetic rats demonstrated that specific derivatives showed significant hypoglycemic activity at doses of 35 mg/kg body weight. Chronic toxicity studies further confirmed their safety profile at higher doses .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of various thiazolidinedione derivatives to specific protein targets such as PPARγ and COX enzymes. These studies help identify lead compounds for further development by predicting their interaction with biological targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Diabetes Management | Intermediate in TZD synthesis for type 2 diabetes treatment | Enhances insulin sensitivity; reduces hepatic glucose output |

| Anticancer Activity | Suppresses growth in various cancer cell lines | IC50 values from 0.19 to 3.2 μM against specific cancers |

| Anti-inflammatory Effects | Stabilizes cell membranes; inhibits protein denaturation | Significant activity observed in vivo at low doses |

| Molecular Docking | Predicts binding affinity to PPARγ and COX enzymes | Identifies potential lead compounds for drug development |

作用機序

グリタゾンは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することにより作用を発揮します。特に、PPAR-ガンマを活性化します。これらの核受容体は、グルコースと脂質の代謝に関与する遺伝子の発現を調節します。 活性化されると、PPAR-ガンマはレチノイドX受容体(RXR)とヘテロダイマーを形成し、特定のDNA配列に結合して、インスリン感受性を高め、炎症を抑制する遺伝子の転写を増加させます .

類似化合物との比較

類似化合物

- ロシグリタゾン

- ピオグリタゾン

- トログリタゾン

比較

グリタゾンは、PPAR-ガンマを活性化することにより共通の作用機序を共有していますが、薬物動態特性と副作用プロファイルは異なります。たとえば、ロシグリタゾンは心臓血管イベントのリスク増加と関連付けられていますが、ピオグリタゾンは膀胱がんのリスク増加と関連付けられています。 トログリタゾンは、重度の肝毒性のために市場から撤退されました .

結論

グリタゾンは、医学、化学、産業において多様な用途を持つ重要な化合物のクラスです。インスリン感受性を向上させる能力は、2型糖尿病の治療において貴重な存在であり、現在も他の治療分野における可能性を探求する研究が続けられています。

生物活性

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a compound that plays a significant role as an intermediate in the synthesis of thiazolidinedione (TZD) drugs, particularly pioglitazone, which is used in the management of type 2 diabetes. This article explores its biological activity, synthetic methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a thiazolidine core with hydroxyl and carbonyl groups. The compound's structure enhances its solubility and potential biological activity compared to other derivatives within the thiazolidinedione family.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiazolidine-2,4-dione | Basic thiazolidine core without substitutions | Foundational structure for many derivatives |

| 5-Benzylidene-thiazolidine-2,4-dione | Benzylidene substituent at position 5 | Enhanced lipophilicity and potential bioactivity |

| 5-(2-Hydroxybenzyl)thiazolidine-2,4-dione | Hydroxy group on the benzyl ring | Potentially different biological activity profile |

| 5-(Phenyl)thiazolidine-2,4-dione | Phenyl group instead of hydroxybenzyl | Variations in hydrophobicity affecting bioactivity |

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. Catalysts such as piperidinium acetate or pyrrolidine are commonly employed in solvents like toluene or methanol. The reaction pathway can be summarized as follows:

- Condensation : 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione.

- Reduction : The resulting compound is reduced to yield this compound.

Antidiabetic Potential

As a precursor for TZD drugs, this compound contributes to the pharmacological profile of compounds like pioglitazone. TZDs are known to enhance insulin sensitivity in muscle and adipose tissues while reducing hepatic glucose production. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .

Anticancer Activity

Recent studies have indicated potential anticancer properties associated with thiazolidinediones and their derivatives. For instance:

- A study designed novel VEGFR-2-targeting thiazolidine-2,4-dione derivatives that demonstrated significant inhibition of cancer cell growth in various cell lines (HT-29, A-549, HCT-116) .

- Another research highlighted that certain thiazolidinedione derivatives exhibited antiproliferative effects against melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound interacts with enzymes involved in lipid metabolism such as lipoxygenase. This interaction indicates its potential application in anti-inflammatory therapies.

Case Studies

- Synthesis Optimization : Research has focused on optimizing synthetic methods for producing this compound efficiently to enhance the availability of TZD drugs.

- Anticancer Mechanisms : A study examined the mechanisms through which thiazolidinediones induce apoptosis in cancer cells, highlighting their role in blocking topoisomerase I and II activities, crucial for DNA replication and repair .

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHRVBBQISBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270095 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-78-4 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-90441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-90441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。